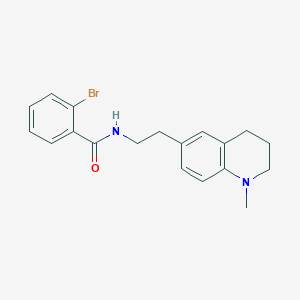
2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as future directions for research, have been explored.
Applications De Recherche Scientifique
Sigma Receptor Ligands
The compound 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide, a structurally related compound to 2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide, has been identified as one of the most potent and selective σ2 receptor ligands. Studies on these types of compounds, including tetrahydroisoquinolinyl benzamides, have focused on understanding the effects of various modifications on the σ receptors, which are implicated in various neurological and psychiatric disorders (Xu, Lever, & Lever, 2007).
Antipsychotic Agent Analogues
Conformationally restricted derivatives of compounds like remoxipride, which are structurally similar to 2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide, have been synthesized and evaluated for their potential as antipsychotic agents. These studies explore the dopamine D-2 receptor inhibition capabilities of such compounds (Norman, Kelley, & Hollingsworth, 1993).
Heterocyclic Transformation Reactions
The compound has been studied in the context of heterocyclic transformation reactions. For example, reactions of similar compounds with various nucleophiles have been investigated to understand their potential biological activities (El-Hashash, Azab, & Morsy, 2016).
Synthesis of Hancock Alkaloids
Research on the synthesis of Hancock alkaloids, which are based on a 2-substituted N-methyl-1,2,3,4-tetrahydroquinoline core, similar to the compound , has been conducted. These studies are important for understanding the chemical properties and potential applications of such compounds (Davies et al., 2018).
Dimerization Reactions
Methods for the dimerization of aminoquinoline benzamides, related to the compound , have been developed, expanding the understanding of the chemical reactions and potential applications of such compounds (Grigorjeva & Daugulis, 2015).
Binding Affinity Studies
Studies have been conducted on analogs of the compound to understand their binding affinity and selectivity for σ1 and σ2 receptors. Such research is crucial for developing drugs targeting these receptors (Fan, Lever, & Lever, 2011).
Antimicrobial and Antiviral Activity
Research into the antimicrobial and antiviral activities of quinazolinones, structurally similar to 2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide, has been conducted, contributing to the understanding of their potential therapeutic uses (Patel, Mistry, & Desai, 2006); (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Propriétés
IUPAC Name |
2-bromo-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O/c1-22-12-4-5-15-13-14(8-9-18(15)22)10-11-21-19(23)16-6-2-3-7-17(16)20/h2-3,6-9,13H,4-5,10-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHDBMDUGLQJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

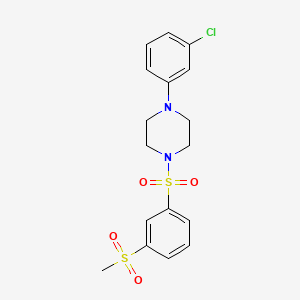
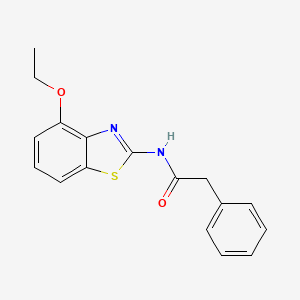
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2462007.png)

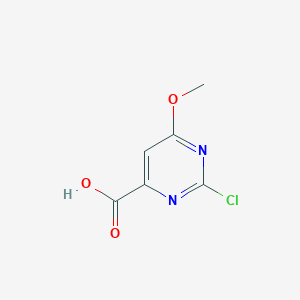
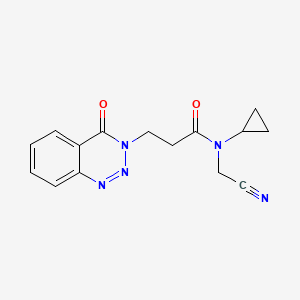
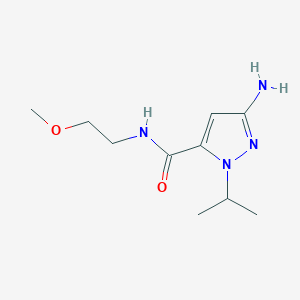

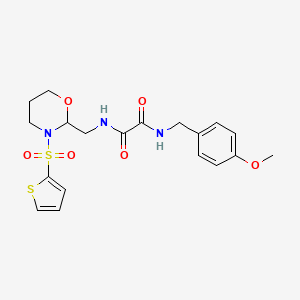
![(1,3-Dioxoisoindol-2-yl)methyl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2462019.png)
![N-(2,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2462020.png)
![3-(3,5-difluorophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2462022.png)
![methyl 1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2462024.png)
